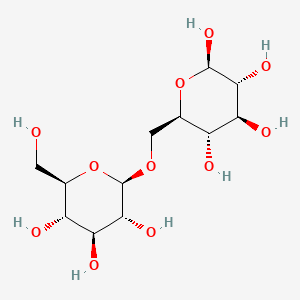

beta-Gentiobiose

Description

beta-Gentiobiose is a natural product found in Gentiana macrophylla, Gentianopsis grandis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317544 | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-00-9 | |

| Record name | β-Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOBIOSE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of beta-Gentiobiose

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Stereochemistry

Beta-Gentiobiose is a disaccharide composed of two D-glucose units.[1] Its systematic IUPAC name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1] The molecule consists of two glucose monosaccharides linked by a β(1→6) glycosidic bond.[1]

The stereochemistry of this compound is defined by the configurations of the chiral centers within the two D-glucose residues and the anomeric configuration of the glycosidic linkage.

-

Constituent Monosaccharides: Both monosaccharide units are D-glucose, meaning they have a specific spatial arrangement of hydroxyl groups around their chiral carbons.

-

Glycosidic Linkage: The linkage connects the anomeric carbon (C1) of the first glucose unit to the C6 hydroxyl group of the second glucose unit.[1]

-

Anomeric Configuration: The "β" designation indicates that the substituent at the anomeric carbon (C1) of the glycosidic bond is in the equatorial position, oriented "up" in the standard Haworth projection of the pyranose ring.

The presence of a free anomeric carbon on the second glucose unit makes this compound a reducing sugar. This free anomeric carbon can exist in either the α or β configuration, leading to the existence of α-gentiobiose and β-gentiobiose anomers.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| Melting Point | 190-195 °C | |

| Specific Rotation | +8.5° to +10.5° | c=2 in H₂O, at 20°C, using the sodium D-line (589 nm), measured after 6 hours to allow for mutarotation.[2][3] |

| Bond Lengths & Angles | Specific data not available in the searched literature. | - |

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the synthesis of its peracetylated derivative, β-gentiobiose octaacetate, followed by deacetylation.

Step 1: Synthesis of β-Gentiobiose Octaacetate [4][5]

This procedure is adapted from the method described by Reynolds and Evans (1938).

-

Materials:

-

d-glucose-1,2,3,4-tetraacetate

-

Silver oxide (Ag₂O)

-

Drierite (anhydrous calcium sulfate)

-

Iodine

-

Acetobromoglucose

-

Dry, alcohol-free chloroform (B151607)

-

Absolute ethanol (B145695)

-

-

Procedure:

-

In a 500-cc flask, combine 35 g of d-glucose-1,2,3,4-tetraacetate, 25 g of silver oxide, and 100 g of Drierite (preheated at 240°C for two hours).

-

Add 100 cc of dry, alcohol-free chloroform to the flask.

-

Add 5 g of iodine and 20 g of acetobromoglucose.

-

Shake the mixture mechanically for a suitable reaction time (monitoring by TLC is recommended) to ensure the completion of the condensation reaction.

-

After the reaction is complete, filter the mixture.

-

Concentrate the chloroform solution to obtain a syrup.

-

Dissolve the syrup in 250 cc of absolute ethanol and induce crystallization by rubbing the inside of the flask with a glass rod.

-

Collect the crystalline β-gentiobiose octaacetate by filtration. The reported yield is approximately 50.9%.[4]

-

Step 2: Deacetylation of β-Gentiobiose Octaacetate to β-Gentiobiose [6][7]

This procedure utilizes magnesium oxide in methanol (B129727) for deacetylation.

-

Materials:

-

β-Gentiobiose octaacetate

-

Methanol (MeOH)

-

Magnesium oxide (MgO)

-

-

Procedure:

-

Suspend or dissolve the synthesized β-gentiobiose octaacetate (1 mmol) in 15 mL of methanol.

-

Add magnesium oxide (1 mmol) to the mixture.

-

Stir the mixture at 40°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, evaporate the mixture to dryness under reduced pressure to obtain a yellowish viscous residue.

-

Purify the residue using column chromatography on silica (B1680970) gel to afford pure β-Gentiobiose.

-

Structural Analysis by NMR Spectroscopy

A detailed protocol for the structural elucidation of disaccharides, including this compound, using advanced 2D NMR techniques has been described. The following is a summary of the experimental setup for an HSQC-TOCSY experiment.[2][8]

-

Sample Preparation:

-

Prepare a solution of this compound in 99% H₂O / 1% D₂O at a concentration of 100 mM.

-

Include 0.1% (w/v) d₄-TSP (3-(trimethylsilyl)-propionic-2,2,3,3-d₄ acid, sodium salt) as an internal reference for chemical shifts.

-

Transfer approximately 15-20 µL of the solution into three capillary NMR tubes (0.7 mm i.d.).

-

Centrifuge the capillaries to settle the solution.

-

Pack the three capillaries together inside a 3 mm NMR tube.

-

-

NMR Instrument and Parameters:

-

Spectrometer: Bruker AVANCE spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.

-

Experiment: 2D HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy).

-

Pulse Program: A suitable pulse program for HSQC-TOCSY, such as "hsqcdietgpsisp.2" on Bruker instruments.

-

Acquisition Parameters (Example):

-

Number of scans: 16

-

F2 (¹H) dimension: 2048 data points, sweep width of 12 ppm centered at 4.7 ppm.

-

F1 (¹³C) dimension: 128 data points, sweep width of 60 ppm centered at 78 ppm.

-

Recycling delay: 1 s.

-

TOCSY mixing time: Varied, with a short mixing time (e.g., 8 ms) being optimal for identifying one-bond H-C-O-H correlations.

-

-

Data Processing:

-

Apply a Qsine window function in both dimensions.

-

Perform a 2D Fourier transformation with linear prediction in the F1 dimension.

-

-

Structural Analysis by X-ray Crystallography

-

General Crystallization Protocol for Small Carbohydrates:

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%).

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which this compound has moderate solubility. Common solvents for carbohydrates include water, ethanol, methanol, and their mixtures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the this compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a reservoir solution containing a precipitant (e.g., a higher concentration of a less polar solvent or a salt solution).

-

Prepare a concentrated solution of this compound in a suitable solvent.

-

Mix a small volume of the this compound solution with an equal volume of the reservoir solution to create a drop.

-

Suspend (hanging drop) or place (sitting drop) the drop over the reservoir in a sealed chamber.

-

Vapor diffusion will slowly increase the concentration of the precipitant in the drop, inducing crystallization.

-

-

-

Crystal Harvesting and Mounting: Once suitable crystals have grown, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.

-

Data Collection and Structure Refinement: Collect X-ray diffraction data at a synchrotron source or with a home-source X-ray diffractometer. Process the diffraction data and refine the crystal structure using appropriate software packages.

-

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound.

References

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 7. GENTIOBIOSE | 554-91-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

The Enigmatic Role of β-Gentiobiose in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gentiobiose, a disaccharide composed of two β-D-glucose units linked by a (1→6) glycosidic bond, has emerged from relative obscurity to become a molecule of significant interest in plant biology.[1][2] Once considered primarily a constituent of gentian roots, recent research has unveiled its dynamic role in key developmental processes, including fruit ripening and the intricate regulation of bud dormancy.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of β-gentiobiose in plants, its biosynthesis, and its function as a signaling molecule. We present quantitative data on its accumulation, detailed experimental protocols for its analysis, and a visualization of its proposed signaling pathway, offering a valuable resource for researchers investigating plant metabolism and signaling, as well as for professionals in drug development exploring novel bioactive compounds from natural sources.

Natural Occurrence and Biosynthesis of β-Gentiobiose

β-Gentiobiose has been identified in a variety of plant species, with a notable abundance in the Gentianaceae family, including Gentiana macrophylla and Gentianopsis grandis.[5][6] Its presence has also been reported in Aralia elata, Camellia sinensis, Panax species, and others.[5]

The biosynthesis of β-gentiobiose is intricately linked to the metabolism of other gentio-oligosaccharides. In gentian overwintering buds, β-gentiobiose is primarily produced through the hydrolysis of the trisaccharide gentiotriose. This reaction is catalyzed by β-glucosidases, such as GtGen3A, which preferentially hydrolyzes the β-1,6-linked glucose from gentiotriose to yield gentiobiose.[3]

Quantitative Data on β-Gentiobiose Accumulation

The concentration of β-gentiobiose in plant tissues is not static; it fluctuates significantly in response to developmental and environmental cues. A prime example is its role in the regulation of bud dormancy in Gentiana species. The following table summarizes the relative changes in β-gentiobiose concentration during the different stages of overwintering bud dormancy, as described in the literature.

| Plant Species | Tissue | Dormancy Stage | Relative β-Gentiobiose Concentration | Reference |

| Gentiana triflora | Overwintering Buds | Endodormancy | High | Takahashi et al., 2014 |

| Gentiana triflora | Overwintering Buds | Early Ecodormancy | Low | Takahashi et al., 2014 |

| Gentiana triflora | Overwintering Buds | Late Ecodormancy (pre-budbreak) | High (significant increase) | Takahashi et al., 2014 |

Note: The data presented is qualitative based on graphical representations in the cited literature. Absolute concentrations were not provided in a tabular format in the source material.

Physiological Role and Signaling Pathway

β-Gentiobiose is increasingly recognized as a signaling molecule rather than a primary energy source.[3][4] Its accumulation prior to budbreak in Gentiana overwintering buds suggests a regulatory role in the transition from dormancy to active growth.[3]

Treatment of dormant buds with exogenous β-gentiobiose has been shown to induce budbreak, an effect that is linked to the modulation of the ascorbate-glutathione (AsA-GSH) cycle.[3][4] This cycle is a key antioxidant system in plants, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The accumulation of β-gentiobiose leads to increased concentrations of sulfur-containing amino acids, glutathione (B108866) (GSH), and ascorbate (B8700270) (AsA), along with the upregulation of genes involved in their biosynthesis and regeneration.[3]

Proposed Signaling Pathway of β-Gentiobiose in Bud Dormancy Release

The following diagram illustrates the proposed signaling pathway initiated by the accumulation of β-gentiobiose, leading to the release of bud dormancy.

Experimental Protocols

Extraction of Soluble Sugars (including β-Gentiobiose) from Plant Tissues

This protocol is adapted from established methods for soluble sugar extraction.[7]

-

Sample Preparation: Freeze-dry plant tissue (e.g., overwintering buds) and grind to a fine powder.

-

Extraction: a. Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. b. Add 1.5 mL of 80% (v/v) ethanol (B145695). c. Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes. d. Centrifuge at 14,000 rpm for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction (steps b-e) on the pellet twice more, combining all supernatants.

-

Solvent Evaporation: Evaporate the ethanol from the combined supernatant using a centrifugal evaporator or a gentle stream of nitrogen.

-

Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of ultrapure water.

-

Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification of β-Gentiobiose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is based on common methods for disaccharide analysis.[8][9]

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID).

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ultrapure water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a series of β-gentiobiose standards of known concentrations in ultrapure water to generate a calibration curve.

-

Quantification: Identify the β-gentiobiose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve.

Experimental Workflow for Investigating β-Gentiobiose Function

The following diagram outlines a typical experimental workflow to study the role of β-gentiobiose in a physiological process like bud dormancy.

Conclusion and Future Perspectives

The study of β-gentiobiose in plants is a rapidly evolving field. Its role as a signaling molecule in bud dormancy highlights the complexity of carbohydrate metabolism and its integration with other physiological processes. Future research should focus on elucidating the precise molecular mechanisms of β-gentiobiose perception and signal transduction. Identifying the receptors and downstream signaling components will be crucial to fully understanding its function. Furthermore, quantitative analysis of β-gentiobiose across a wider range of plant species and in response to various environmental stresses will provide a broader perspective on its physiological significance. For drug development professionals, the unique biological activity of β-gentiobiose and its derivatives may present novel opportunities for therapeutic applications. A deeper understanding of its natural occurrence and biosynthesis could pave the way for sustainable production methods for this intriguing disaccharide.

References

- 1. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Carbohydrates - HPLC Method [anlaborders.ucdavis.edu]

- 5. Bitter Taste of Winter: Gentiobiose Regulates Overwintering Bud Dormancy in Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prometheusprotocols.net [prometheusprotocols.net]

- 8. mel.cgiar.org [mel.cgiar.org]

- 9. researchgate.net [researchgate.net]

Unveiling β-Gentiobiose: A Technical Guide to its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the disaccharide β-gentiobiose, from its initial discovery in the early 20th century to its foundational role in the evolving landscape of carbohydrate chemistry. We delve into the original experimental protocols for its isolation from natural sources and its first chemical synthesis, presenting key quantitative data in structured tables for clarity and comparison. The historical context of these discoveries is examined, highlighting the pioneering work of scientists who laid the groundwork for our modern understanding of glycosidic bonds and carbohydrate structures. Furthermore, this guide includes detailed visualizations of experimental workflows and the chemical logic underpinning the synthesis of β-gentiobiose, rendered in the DOT language for precise graphical representation. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering a detailed perspective on a molecule of historical and ongoing significance.

Introduction: The Dawn of Disaccharide Chemistry

The late 19th and early 20th centuries marked a pivotal era in the field of organic chemistry, particularly in the study of carbohydrates. During this period, the foundational structures of monosaccharides were being elucidated, largely through the groundbreaking work of Emil Fischer. This era of discovery set the stage for investigating the more complex structures of disaccharides and polysaccharides. The quest to understand how simple sugar units were linked together was a significant scientific challenge. The discovery of β-gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, emerged from this fervent period of research and contributed significantly to the nascent understanding of carbohydrate structure and function.

β-Gentiobiose is found naturally in plants of the Gentianaceae family and is also formed during the caramelization of glucose and as a byproduct in the commercial hydrolysis of corn starch.[1] Its story is intertwined with the study of amygdalin, a cyanogenic glycoside from which it can be derived through acid hydrolysis.[2] This guide will trace the historical path of β-gentiobiose's discovery, from its initial isolation to its first chemical synthesis and the subsequent elucidation of its structure.

The Discovery of β-Gentiobiose: Isolation from Natural Sources

The first definitive isolation and characterization of β-gentiobiose are credited to the French chemists Émile Bourquelot and H. Hérissey in 1902. Their work, published in the Comptes Rendus de l'Académie des Sciences and the Journal de Pharmacie et de Chimie, detailed the isolation of this novel sugar from the roots of the yellow gentian plant, Gentiana lutea.

Experimental Protocol: Isolation of Gentiobiose from Gentiana lutea

The following protocol is a reconstruction based on the methodologies described by Bourquelot and Hérissey in their 1902 publications.

Objective: To isolate and purify the disaccharide gentiobiose from the roots of Gentiana lutea.

Materials:

-

Fresh roots of Gentiana lutea

-

Boiling water

-

Lead subacetate solution

-

Sodium phosphate (B84403) solution

-

Brewer's yeast (Saccharomyces cerevisiae)

-

Alcohol (95% ethanol)

-

Ether

Methodology:

-

Extraction: The fresh gentian roots were crushed and extracted with boiling water to obtain an aqueous solution containing various sugars and other plant constituents.

-

Clarification: The aqueous extract was treated with a solution of lead subacetate to precipitate impurities such as tannins and proteins. The precipitate was removed by filtration.

-

De-leading: The excess lead in the filtrate was precipitated by the addition of a sodium phosphate solution. The resulting lead phosphate precipitate was removed by filtration.

-

Fermentation: The clarified and de-leaded solution was then subjected to fermentation with brewer's yeast. This step was crucial as the yeast would consume the monosaccharides (glucose and fructose) present in the extract, leaving the unfermentable disaccharide, gentiobiose, in the solution.

-

Concentration and Precipitation: After fermentation, the solution was filtered to remove the yeast and then concentrated by evaporation under reduced pressure. The concentrated syrup was then treated with a large volume of 95% alcohol to precipitate the gentiobiose.

-

Purification: The precipitated crude gentiobiose was collected and redissolved in a minimal amount of water. The solution was then treated with alcohol and ether to induce crystallization. The resulting crystals were collected, washed with alcohol, and dried.

Quantitative Data from the Initial Isolation

The following table summarizes the key quantitative data reported by Bourquelot and Hérissey for the isolated gentiobiose.

| Property | Value |

| Melting Point | 190-195 °C |

| Specific Rotation ([α]D) | +9.6° (initial) to -6.2° (final) |

Note: The change in specific rotation (mutarotation) is characteristic of reducing sugars and was a key piece of evidence in identifying gentiobiose as a new disaccharide.

Logical Workflow for the Isolation of Gentiobiose

Caption: Workflow for the isolation of β-gentiobiose.

The First Chemical Synthesis of β-Gentiobiose

Just a year before its isolation from a natural source, the first chemical synthesis of gentiobiose was achieved by Wilhelm Koenigs and Edward Knorr in 1901. This landmark achievement was a significant validation of the burgeoning field of carbohydrate chemistry and provided a powerful method for the controlled synthesis of glycosidic linkages. Their method, now famously known as the Koenigs-Knorr reaction, remains a cornerstone of carbohydrate synthesis.

Experimental Protocol: The Koenigs-Knorr Synthesis of Gentiobiose

The following protocol is based on the original 1901 publication by Koenigs and Knorr in Berichte der deutschen chemischen Gesellschaft.

Objective: To synthesize gentiobiose via a glycosidic coupling reaction.

Materials:

-

Acetobromoglucose (α-D-glucopyranosyl bromide tetraacetate)

-

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

-

Silver carbonate (Ag₂CO₃)

-

Dry ether

-

Methanol

-

Sodium methoxide (B1231860)

Methodology:

-

Glycosylation Reaction: Acetobromoglucose and 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose were dissolved in dry ether. Silver carbonate was added as a promoter, and the mixture was stirred at room temperature until the reaction was complete. The silver carbonate acts as a halide acceptor, facilitating the formation of the glycosidic bond.

-

Work-up: The reaction mixture was filtered to remove the silver salts. The filtrate was then washed with water and dried over anhydrous sodium sulfate. The ether was removed by evaporation to yield the crude octaacetylgentiobiose.

-

Deacetylation: The crude octaacetylgentiobiose was dissolved in methanol, and a catalytic amount of sodium methoxide was added. This step removes the acetyl protecting groups.

-

Purification: The deacetylated product, gentiobiose, was purified by crystallization from methanol.

Quantitative Data from the First Synthesis

| Product | Yield | Melting Point |

| Octaacetyl-β-gentiobiose | ~50% | 192 °C |

| β-Gentiobiose (after deacetylation) | High | 190-191 °C |

Signaling Pathway of the Koenigs-Knorr Reaction

Caption: Koenigs-Knorr synthesis of β-gentiobiose.

Structural Elucidation of β-Gentiobiose

Following its isolation and synthesis, the next critical step was to determine the precise structure of gentiobiose. This involved identifying the two monosaccharide units and, most importantly, the nature of the glycosidic linkage between them. Through a series of chemical degradation and methylation analysis experiments conducted in the early 20th century, the structure of β-gentiobiose was confirmed as two D-glucose units joined by a β(1→6) linkage. This work was crucial for advancing the understanding of carbohydrate chemistry and provided the tools for elucidating the structures of more complex carbohydrates.

Historical Context and Scientific Significance

The discovery of β-gentiobiose did not occur in a vacuum. It was a product of the burgeoning field of carbohydrate chemistry, which was rapidly advancing in the late 19th and early 20th centuries. The work of Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, had laid the theoretical and experimental groundwork for the study of carbohydrates.[1][3]

The isolation of gentiobiose by Bourquelot and Hérissey was a testament to the power of enzymatic methods in chemical research. Their use of yeast to selectively remove monosaccharides was an innovative approach at the time. Simultaneously, the chemical synthesis of gentiobiose by Koenigs and Knorr demonstrated the increasing sophistication of organic synthesis, allowing for the construction of complex molecules with a high degree of control.

The discovery and characterization of β-gentiobiose contributed to a deeper understanding of:

-

Glycosidic Bond Diversity: It demonstrated that glucose units could be linked in various ways, not just the α(1→4) linkage found in maltose (B56501) or the β(1→4) linkage in cellobiose.

-

Enzyme Specificity: The resistance of the β(1→6) linkage in gentiobiose to fermentation by brewer's yeast highlighted the high specificity of enzymes.

-

Chemical Synthesis of Carbohydrates: The Koenigs-Knorr reaction provided a general and reliable method for the synthesis of glycosides, which is still widely used today in modified forms.

Conclusion

The story of β-gentiobiose is a compelling chapter in the history of carbohydrate chemistry. From its isolation from the roots of the gentian plant to its elegant chemical synthesis, the discovery of this disaccharide was a significant milestone. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide a valuable window into the scientific methods of the time and the intellectual foundations of modern glycoscience. For researchers and professionals in drug development, understanding the history and chemistry of fundamental molecules like β-gentiobiose offers a richer context for contemporary research and the ongoing exploration of the vast and complex world of carbohydrates.

References

- 1. mdpi.com [mdpi.com]

- 2. t.134 (1902) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 3. t.135 (1902) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

The Enzymatic Architecture of β-Gentiobiose Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a molecule of significant interest in the fields of biotechnology and pharmacology.[1][2] Found naturally in some plants and as a byproduct of glucose caramelization, its unique properties make it a target for various applications.[1] This technical guide provides an in-depth exploration of the biosynthetic pathways of β-gentiobiose, focusing on the enzymatic routes that offer precise control and high yields. Detailed experimental protocols for the synthesis, purification, and analysis of β-gentiobiose are provided, alongside quantitative data and visual representations of the key processes.

Core Biosynthesis Pathways

The formation of β-gentiobiose is primarily achieved through two distinct enzymatic pathways: the transglycosylation reaction catalyzed by β-glucosidases and the more targeted synthesis by specific glycosyltransferases.

β-Glucosidase-Mediated Transglycosylation

The most extensively documented method for β-gentiobiose synthesis involves the use of β-glucosidases (EC 3.2.1.21). These enzymes, typically involved in the hydrolysis of β-glucosidic linkages, can be driven in reverse under high substrate concentrations to favor the formation of new glycosidic bonds through a process called transglycosylation.[3]

The mechanism proceeds via a two-step, double-displacement reaction. First, the enzyme's catalytic nucleophile attacks the anomeric carbon of a glucose donor (e.g., from a disaccharide like cellobiose (B7769950) or a high concentration of glucose), forming a covalent glycosyl-enzyme intermediate and releasing the aglycone. In the second step, a glucose molecule, acting as an acceptor, attacks the anomeric carbon of this intermediate, resulting in the formation of a new β(1→6) glycosidic bond and the release of the newly synthesized gentiobiose.

Diagram of β-Glucosidase-Mediated Transglycosylation

Caption: The two-step transglycosylation mechanism of β-glucosidase for β-gentiobiose synthesis.

Glycosyltransferase-Catalyzed Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule.[4] The synthesis of β-gentiobiose via this pathway involves a β-1,6-glucosyltransferase. This enzyme would specifically transfer a glucose molecule from a donor like UDP-glucose to the C6 hydroxyl group of another glucose molecule.

While this method offers high specificity, there are fewer documented instances of glycosyltransferases being used for the direct synthesis of free β-gentiobiose compared to the β-glucosidase approach. However, enzymes such as β-D-glucosyl crocetin (B7823005) β-1,6-glucosyltransferase (UGT94E5) from Gardenia jasminoides demonstrate the capability of forming β-1,6-glucosidic linkages, in this case, adding a glucose to a crocetin glucosyl ester to form a gentiobiosyl ester.[5][6] This highlights the potential for identifying or engineering glycosyltransferases for efficient β-gentiobiose production.

Diagram of Glycosyltransferase-Catalyzed Synthesis

Caption: Glycosyltransferase-mediated synthesis of β-gentiobiose from an activated sugar donor.

Quantitative Data on β-Gentiobiose Synthesis

The yield of β-gentiobiose is highly dependent on the enzyme source, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from various studies.

β-Glucosidase-Mediated Synthesis

| Enzyme Source | Substrate(s) | Temperature (°C) | pH | Reaction Time (h) | Gentiobiose Yield (g/L) | Reference |

| Thermus caldophilus GK24 (recombinant) | 80% (w/w) Glucose | 70 | 8-9 | 72 | 11% of total sugar | [7] |

| Aspergillus oryzae HML0366 | 50% Glucose | 55 | 5 | 72 | 30.86 | |

| Thermotoga sp. KOL6 (recombinant) | 1000 g/L Glucose | 80-90 | - | - | 144.3 | [3] |

| Prunus dulcis | 900 g/L Glucose | - | - | - | 128 | [3] |

| Trichoderma viride | 800 g/L Glucose | - | - | - | 130 | [3] |

Glycosyltransferase-Mediated Synthesis

| Enzyme | Donor Substrate | Acceptor Substrate | kcat (s⁻¹) | Reference |

| UGT94E5 (Gardenia jasminoides) | UDP-α-D-glucose | β-D-glucosyl crocetin | 0.036 | [6] |

| UGT94E5 (Gardenia jasminoides) | UDP-α-D-glucose | bis(β-D-glucosyl) crocetin | 0.071 | [6] |

Note: The UGT94E5 enzyme produces a gentiobiosyl ester, not free gentiobiose.

Experimental Protocols

β-Glucosidase Activity Assay

This protocol is a general method for determining the hydrolytic activity of β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The release of p-nitrophenol (pNP) is measured spectrophotometrically at 405 nm.[8][9][10][11]

Materials:

-

β-glucosidase enzyme solution

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

-

Citrate (B86180) buffer (e.g., 50 mM, pH 4.8) or other suitable buffer

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Spectrophotometer or microplate reader

-

Water bath or incubator

Procedure:

-

Prepare a reaction mixture containing the appropriate buffer and pNPG solution.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C).

-

Initiate the reaction by adding a known amount of the enzyme solution. Mix gently.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong base, such as 1 M Na₂CO₃, which also develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the solution at 405 nm.

-

A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.

-

One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Enzymatic Synthesis of β-Gentiobiose using β-Glucosidase

This protocol describes the synthesis of β-gentiobiose via the transglycosylation activity of β-glucosidase.

Materials:

-

Purified β-glucosidase with high transglycosylation activity

-

High concentration glucose solution (e.g., 50-80% w/v)

-

Appropriate buffer system (e.g., citrate or phosphate (B84403) buffer)

-

Reaction vessel with temperature control and agitation

Procedure:

-

Dissolve glucose in the buffer to the desired high concentration.

-

Adjust the pH of the glucose solution to the optimal pH for the transglycosylation activity of the chosen β-glucosidase.

-

Add the purified β-glucosidase to the glucose solution.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for an extended period (e.g., 24-72 hours).

-

Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC.

-

Once the desired yield of gentiobiose is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Purification of β-Gentiobiose

This protocol outlines a general approach for purifying β-gentiobiose from the reaction mixture using chromatographic techniques.[12][13][14]

Materials:

-

Crude reaction mixture containing gentiobiose

-

Chromatography system (e.g., FPLC or preparative HPLC)

-

Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2) or a suitable preparative HPLC column

-

Deionized water or other appropriate mobile phase

-

Fraction collector

-

HPLC with a refractive index detector (RID) for analysis

Procedure:

-

Centrifuge the heat-inactivated reaction mixture to remove any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Load the filtered sample onto a pre-equilibrated chromatography column.

-

Elute the column with the chosen mobile phase at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Analyze the collected fractions for the presence of gentiobiose using HPLC-RID.

-

Pool the fractions containing pure gentiobiose.

-

Lyophilize the pooled fractions to obtain pure β-gentiobiose powder.

Quantification of β-Gentiobiose by HPLC-RID

This protocol provides a method for the quantification of β-gentiobiose in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[15][16][17][18]

Materials:

-

HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector

-

A suitable carbohydrate analysis column (e.g., amino-propyl or ion-exchange column)

-

Mobile phase (e.g., acetonitrile/water mixture, such as 75:25 v/v)

-

Gentiobiose standard of known purity

-

Samples for analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of gentiobiose standards of known concentrations in the mobile phase.

-

Prepare the samples by diluting them in the mobile phase and filtering them through a 0.22 µm syringe filter.

-

Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).

-

Allow the system to equilibrate until a stable baseline is achieved on the RID.

-

Inject the gentiobiose standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples.

-

Identify the gentiobiose peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of gentiobiose in the samples using the calibration curve.

Experimental Workflow for β-Gentiobiose Synthesis and Analysis

Caption: A typical experimental workflow for the enzymatic synthesis, purification, and analysis of β-gentiobiose.

Conclusion

The biosynthesis of β-gentiobiose is a field with significant potential, driven by the versatility of enzymatic catalysis. While β-glucosidases currently represent the most explored route for its synthesis, the specificity of glycosyltransferases presents an attractive alternative for future research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to produce and characterize this valuable disaccharide. Further exploration into novel enzyme discovery and protein engineering will undoubtedly lead to more efficient and scalable production methods for β-gentiobiose, unlocking its full potential in various industrial applications.

References

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC 2.4.1.330 [iubmb.qmul.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. koreascience.kr [koreascience.kr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.cn [abcam.cn]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. scribd.com [scribd.com]

- 12. Purification method improvement and characterization of a novel ginsenoside-hydrolyzing beta-glucosidase from Paecilomyces Bainier sp. 229 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and characterization of two extracellular beta-glucosidases from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. agronomy.emu.ee [agronomy.emu.ee]

- 18. lcms.cz [lcms.cz]

The Pivotal Role of β-Gentiobiose in Saffron's Crimson Hue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saffron, the world's most expensive spice, derives its iconic red color from a class of carotenoid-derived pigments known as crocins. These water-soluble compounds are glycosides of the dicarboxylic acid crocetin (B7823005). A key structural feature of the most abundant crocins is the presence of the disaccharide β-gentiobiose. This technical guide provides an in-depth exploration of the biochemical role of β-gentiobiose in the formation of saffron's color. It details the enzymatic cascade responsible for crocin (B39872) biosynthesis, with a particular focus on the sequential glycosylation steps catalyzed by specific UDP-glucosyltransferases (UGTs). This guide synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to serve as a comprehensive resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development.

Introduction: The Chemical Basis of Saffron's Color

The vibrant color of saffron (derived from the dried stigmas of Crocus sativus) is primarily attributed to a mixture of crocins. Crocins are a series of mono- and di-glycosyl esters of crocetin. The glycosylation of the hydrophobic crocetin molecule with sugar moieties, such as glucose and gentiobiose, renders the resulting crocins water-soluble, a critical property for their accumulation in the aqueous environment of the plant vacuole and for their use as a natural colorant.[1][2] The most abundant crocin, known as crocin-1, is a di-gentiobiosyl ester of crocetin, highlighting the central role of the disaccharide β-gentiobiose in defining the characteristic color of saffron.[1]

The Crocin Biosynthesis Pathway: A Multi-Enzymatic Process

The formation of crocins is a multi-step enzymatic process that begins with the carotenoid zeaxanthin (B1683548). The pathway can be broadly divided into three key stages:

-

Cleavage of Zeaxanthin: The pathway is initiated by the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This reaction is catalyzed by the carotenoid cleavage dioxygenase 2 (CCD2), yielding crocetin dialdehyde (B1249045) and 3-OH-β-cyclocitral.[2]

-

Oxidation to Crocetin: The highly reactive crocetin dialdehyde is then oxidized to crocetin by an aldehyde dehydrogenase (ALDH).[2]

-

Glycosylation of Crocetin: The final and crucial stage for color formation is the sequential glycosylation of the carboxyl groups of crocetin, catalyzed by a series of UDP-glucosyltransferases (UGTs). This process ultimately leads to the formation of the various crocin derivatives.[3]

Figure 1: Simplified Crocin Biosynthesis Pathway

The Role of UDP-Glucosyltransferases in Gentiobiose Formation

The diversity of crocins found in saffron is a direct result of the sequential and specific action of different UGTs. Two key enzymes have been identified to play pivotal roles in the final steps of crocin biosynthesis: UGT74AD1 and UGT91P3 .[1][4]

-

UGT74AD1: The Initiator of Glycosylation: This enzyme is responsible for the initial glucosylation of crocetin. It catalyzes the transfer of a single glucose molecule from UDP-glucose to one of the carboxyl groups of crocetin, forming a crocetin monoglucosyl ester. UGT74AD1 can then add a second glucose molecule to the other carboxyl group, yielding a crocetin diglucosyl ester.[5]

-

UGT91P3: The Architect of Gentiobiose: UGT91P3 acts on the glucose moieties already attached to the crocetin backbone. This enzyme catalyzes the formation of a β-1,6-glycosidic bond between a new glucose molecule (from UDP-glucose) and the glucose residue of the crocetin glucosyl ester.[1] This addition of a second glucose unit forms the disaccharide β-gentiobiose . UGT91P3 can perform this action on both mono- and di-glucosyl esters of crocetin, leading to the formation of highly glucosylated crocins, including the prominent crocin-1.[1]

The formation of the β-1,6 linkage is a key step, as gentiobiose is a defining feature of the major crocins in saffron.[6] The sequential action of UGT74AD1 and UGT91P3 suggests a coordinated enzymatic process. Evidence from yeast two-hybrid (Y2H) assays indicates a potential protein-protein interaction between UGT74AD1 and UGT91P3, suggesting the formation of a metabolon, an enzyme complex that facilitates substrate channeling and enhances the efficiency of the biosynthetic pathway.[1][7]

Data Presentation

Quantitative Analysis of Crocins in Saffron

The concentration of different crocins in saffron stigmas can vary depending on the geographical origin, harvesting time, and processing methods. High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of these compounds.[8][9]

| Crocin Derivative | Concentration Range (mg/g of dried stigma) | Reference |

| Crocin-1 (di-gentiobiosyl ester) | 24.26 | [8] |

| Crocin-2 (gentiobiosyl-glucosyl ester) | 9.83 | [8] |

| Total Crocins | 10.43 - 16.32 | [2] |

Table 1: Representative Concentrations of Major Crocins in Saffron Stigmas.

Enzyme Kinetic Parameters

While comprehensive kinetic data for the specific saffron UGTs is still emerging, studies on homologous enzymes provide valuable insights into their catalytic efficiency.

| Enzyme | Substrate | Km (mM) | Vmax (pkatal/mg) | Reference |

| Partially purified crocetin glucosyltransferase | Crocetin | 0.17 | 30 | This data is from a partially purified enzyme preparation and may not represent a single UGT. |

| Partially purified crocetin glucosyltransferase | UDP-glucose | 0.72 | 30 | This data is from a partially purified enzyme preparation and may not represent a single UGT. |

Table 2: Kinetic Parameters of a Partially Purified Crocetin Glucosyltransferase from Crocus sativus. Note: Further research is needed to determine the specific kinetic parameters for the cloned and characterized UGT74AD1 and UGT91P3 enzymes.

Experimental Protocols

Extraction and HPLC Analysis of Crocins

This protocol outlines a standard method for the extraction and quantification of crocins from saffron stigmas.[8]

5.1.1. Materials

-

Dried saffron stigmas

-

Methanol (B129727) (HPLC grade)

-

0.1% Phosphoric acid in water (HPLC grade)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a Diode Array Detector (DAD)

5.1.2. Extraction Procedure

-

Prepare a 200 ppm saffron sample solution in 50% methanol.

-

Agitate the solution to ensure thorough extraction.

-

Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.3. HPLC Conditions

-

Mobile Phase: A gradient of methanol and 0.1% phosphoric acid. A common starting condition is a 55:45 ratio of methanol to 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 440 nm for crocins.

Figure 2: HPLC Analysis Workflow for Crocins

In Vitro Enzyme Assay for UGT Activity

This protocol provides a general framework for assaying the activity of recombinant UGTs expressed in E. coli.[1][10]

5.2.1. Materials

-

Purified recombinant UGT74AD1 and UGT91P3 enzymes

-

Crocetin and/or crocetin glucosyl esters (substrates)

-

UDP-glucose (co-substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methanol or other suitable solvent to stop the reaction

-

HPLC system for product analysis

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, the UGT enzyme, and the crocetin-based substrate.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solvent, such as cold methanol.

-

Analyze the reaction products by HPLC-DAD at 440 nm to identify and quantify the newly formed crocins.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol describes the general steps for investigating the interaction between UGT74AD1 and UGT91P3 using a Y2H system.[11][12][13]

5.3.1. Principle

The Y2H system is a molecular biology technique used to detect protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding domain (DBD) and the activation domain (AD) of the transcription factor, respectively, interact.

5.3.2. Experimental Workflow

-

Vector Construction: Clone the coding sequences of UGT74AD1 and UGT91P3 into separate Y2H vectors, one containing the DBD (e.g., pGBKT7) and the other the AD (e.g., pGADT7).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait (e.g., UGT74AD1-DBD) and prey (e.g., UGT91P3-AD) plasmids.

-

Selection and Reporter Gene Assay: Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) and containing a chromogenic substrate (e.g., X-α-Gal). Growth on the selective medium and the development of a blue color indicate a positive interaction between the two proteins.

Figure 3: Yeast Two-Hybrid Experimental Workflow

Conclusion

The formation of β-gentiobiose moieties on the crocetin backbone is a critical determinant of the color and solubility of saffron's primary pigments. This process is orchestrated by a specific set of UDP-glucosyltransferases, with UGT74AD1 initiating the glycosylation and UGT91P3 catalyzing the formation of the characteristic gentiobiosyl groups. The potential interaction between these enzymes suggests a highly organized and efficient biosynthetic machinery. A thorough understanding of this pathway, including the precise kinetics of the involved enzymes and the regulatory mechanisms, is essential for efforts aimed at the biotechnological production of crocins for the pharmaceutical and food industries. This technical guide provides a foundational resource for researchers to delve deeper into the fascinating biochemistry of saffron color formation. Further research to elucidate the detailed kinetic parameters of the key UGTs and the structural basis of their substrate specificity will be invaluable for advancing these applications.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Glycosyltransferase Enzyme from Family 91, UGT91P3, Is Responsible for the Final Glucosylation Step of Crocins in Saffron (Crocus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality [agrifoodscience.com]

- 9. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New Glycosyltransferase Enzyme from Family 91, UGT91P3, Is Responsible for the Final Glucosylation Step of Crocins in Saffron (Crocus sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

Beta-Gentiobiose as a Core Component of Crocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872), the primary chemical constituent responsible for the vibrant color of saffron (Crocus sativus L.), is a hydrophilic carotenoid of significant interest in the pharmaceutical and nutraceutical industries.[1] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties, are currently under intense investigation.[2] A crucial element of crocin's structure and function is the presence of beta-gentiobiose, a disaccharide that profoundly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound as a key component of crocin, detailing its structure, biosynthesis, and role in the biological effects of crocin, along with relevant experimental protocols.

The Chemical Structure of Crocin and the Role of this compound

Crocin is a diester of the dicarboxylic acid crocetin (B7823005) and the disaccharide gentiobiose.[1][3] Gentiobiose is composed of two D-glucose units linked by a β(1→6) glycosidic bond.[4][5] The attachment of these bulky, hydrophilic gentiobiose moieties to the lipophilic crocetin backbone is a key determinant of crocin's high water solubility, a unique characteristic among carotenoids.[1][3] This solubility is critical for its absorption and distribution in biological systems. The most abundant form of crocin is trans-crocetin di-(β-D-gentiobiosyl) ester, often referred to as α-crocin.[6]

Below is a diagram illustrating the chemical structure of α-crocin, highlighting the crocetin backbone and the attached this compound units.

Physicochemical Properties

The distinct physicochemical properties of crocin and its constituent, this compound, are summarized in the tables below. These properties are fundamental to understanding their behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of Crocin

| Property | Value | References |

| Molecular Formula | C44H64O24 | [7] |

| Molecular Weight | 976.96 g/mol | [7] |

| Appearance | Deep red crystalline solid | [7] |

| Melting Point | 186 °C | [7] |

| Solubility | Freely soluble in hot water, soluble in methanol (B129727) and ethanol (B145695) | [1][7] |

| UV-Vis λmax | ~440 nm (in water) | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C12H22O11 | [4] |

| Molecular Weight | 342.30 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 190-195 °C | [4] |

| Solubility | Soluble in water and hot methanol | [4] |

| Optical Rotation | [α]D +8.7° (c=4, H2O) | [8] |

Biosynthesis of Crocin

The biosynthesis of crocin is a multi-step enzymatic process that originates from the carotenoid pathway. The key precursor is zeaxanthin, which undergoes oxidative cleavage and subsequent glycosylation.[9][10]

The biosynthetic pathway of crocin, starting from zeaxanthin, is depicted in the following diagram.

Biological Significance and Signaling Pathways

The gentiobiose moieties are not merely passive solubilizing agents; they are crucial for the biological activity of crocin.[11] Studies have shown that crocin's effects on various signaling pathways, which underpin its therapeutic potential, are often dependent on its glycosylated form. Two key pathways modulated by crocin are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

Crocin has been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] It can suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]

The following diagram illustrates the inhibitory effect of crocin on the NF-κB pathway.

Activation of the PI3K/Akt Signaling Pathway

Conversely, crocin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival, proliferation, and neuroprotection.[13][14] By activating this pathway, crocin can protect cells from apoptosis and oxidative stress.

The diagram below illustrates the activation of the PI3K/Akt pathway by crocin.

Experimental Protocols

Extraction and Purification of Crocin from Saffron

A common method for the extraction and purification of crocin from saffron stigmas involves solvent extraction followed by crystallization.

Materials:

-

Dried saffron stigmas

-

80% Ethanol

-

Centrifuge

-

Vortex mixer

-

Sealed, light-protected container

Protocol:

-

Grind dried saffron stigmas into a fine powder.

-

Suspend 10 g of saffron powder in 25 mL of 80% ethanol at 0°C.

-

Vortex the suspension for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction of the sediment with 25 mL of 80% ethanol multiple times (e.g., 7 more times) until the sediment color changes from red to yellow.[7]

-

Pool all the supernatants and store the resulting solution in a sealed, dark container at -5°C for an extended period (e.g., 23-24 days) to allow for crystallization.[7][15]

-

After crystallization, separate the crocin crystals from the solution.

-

Wash the obtained crystals with acetone to remove impurities.[15]

-

For higher purity, a second recrystallization step can be performed by dissolving the crystals in 80% ethanol and repeating the crystallization process.[16]

Quantitative Analysis of Crocin by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of crocin in saffron extracts.

Instrumentation:

-

HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid

Protocol:

-

Sample Preparation: Prepare a saffron extract as described in the previous protocol. Dilute the extract with a suitable solvent (e.g., 50% methanol) to an appropriate concentration (e.g., 200 ppm) and filter through a 0.22 µm syringe filter.[17]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid or formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 20%) and increase to a higher concentration (e.g., 80%) over a period of 20-30 minutes.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[17]

-

Injection Volume: Typically 10-20 µL.[17]

-

Detection Wavelength: Monitor the absorbance at 440 nm, which is the λmax for crocins.[17]

-

-

Quantification: Create a calibration curve using a certified crocin standard of known concentrations. The concentration of crocin in the sample can then be determined by comparing its peak area to the calibration curve.

The following diagram outlines the general experimental workflow for the extraction and analysis of crocin.

Conclusion

This compound is an integral component of the crocin molecule, fundamentally influencing its physicochemical properties and biological activities. Its presence imparts water solubility to the otherwise lipophilic crocetin backbone, a feature critical for the therapeutic potential of crocin. Understanding the structure, biosynthesis, and the role of the this compound moieties in modulating key signaling pathways such as NF-κB and PI3K/Akt is essential for researchers and professionals in drug development. The provided experimental protocols offer a foundation for the extraction, purification, and quantitative analysis of this promising natural compound. Further research into the structure-activity relationship of different crocin analogues, varying in their glycosidic chains, will undoubtedly unveil more of the therapeutic potential of this remarkable molecule from saffron.

References

- 1. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UHPLC Analysis of Saffron (Crocus sativus L.): Optimization of Separation Using Chemometrics and Detection of Minor Crocetin Esters [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Gentiobiose | C12H22O11 | CID 20056559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. mdpi.com [mdpi.com]

- 9. frontiersin.org [frontiersin.org]

- 10. Crocin ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crocin Inhibits Oxidative Stress and Pro-inflammatory Response of Microglial Cells Associated with Diabetic Retinopathy Through the Activation of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpmbs.com [ijpmbs.com]

- 15. scispace.com [scispace.com]

- 16. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 17. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of β-Gentiobiose from Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, holds significant interest in the food and pharmaceutical industries due to its unique properties, including a refreshing bitter taste and potential prebiotic effects.[1][2] This technical guide provides an in-depth overview of the enzymatic synthesis of β-gentiobiose from glucose, a sustainable and highly specific alternative to chemical synthesis methods. The core of this process relies on the transglycosylation activity of β-glucosidases, which catalyze the formation of new glycosidic bonds. This document details the various enzymatic approaches, optimal reaction conditions, and experimental protocols for the synthesis of β-gentiobiose, presenting quantitative data in a clear, tabular format for comparative analysis. Furthermore, it includes diagrams of the enzymatic workflow to visually represent the synthesis process.

Introduction

Gentiobiose is a naturally occurring disaccharide found in some plant rhizomes and honey.[1] It is also a component of crocin, the compound responsible for the color of saffron.[3] While chemical synthesis of gentiobiose is possible, it often involves multiple protection and deprotection steps, leading to low yields.[2] Enzymatic synthesis, primarily through the transglycosylation activity of β-glucosidases (EC 3.2.1.21), offers a more efficient and specific route for its production from the readily available monosaccharide, glucose.[1][4]

β-Glucosidases are glycoside hydrolases that typically catalyze the hydrolysis of β-glycosidic bonds.[4][5] However, under conditions of high substrate (glucose) concentration, the catalytic mechanism can be reversed, favoring the transfer of a glucose molecule to an acceptor, which in this case is another glucose molecule, a process known as transglycosylation.[6] This guide focuses on the practical aspects of leveraging this enzymatic activity for the targeted synthesis of β-gentiobiose.

Enzymatic Approaches for β-Gentiobiose Synthesis

The primary enzymes utilized for the synthesis of β-gentiobiose from glucose are β-glucosidases, sourced from a variety of microorganisms. These enzymes, belonging to different glycoside hydrolase (GH) families, exhibit varying degrees of transglycosylation activity, thermostability, and glucose tolerance, all of which are critical parameters for efficient synthesis.

Key Enzymes and Their Sources

Several microbial β-glucosidases have been identified and characterized for their ability to synthesize gentiobiose. Thermophilic enzymes are of particular interest for industrial applications due to their stability at high temperatures, which can increase substrate solubility and reduce microbial contamination.

-

Thermus caldophilus GK24: A recombinant β-glucosidase from this thermophilic bacterium has been shown to produce gentiobiose as the major product from a high concentration of glucose.[7]

-

Thermotoga sp. KOL6: A thermophilic and thermostable β-glucosidase (TsBgl1) from this species has demonstrated high efficiency in synthesizing gentiooligosaccharides (GnOS), with gentiobiose being the main product.[1][2] This enzyme exhibits excellent glucose tolerance.[1][2]

-

Trichoderma viride: A β-glucosidase isolated from this fungus has shown high transglycosylation activity, yielding significant amounts of gentiooligosaccharides.[1]

-

Aspergillus niger: This fungus is a well-known source of β-glucosidase, and its enzyme has been used in the large-scale industrial production of gentiooligosaccharides.[1][8]

-

Prunus dulcis (Almond): A β-glucosidase from almonds has also been successfully used for gentiobiose synthesis.[1]

-

Metagenomic Libraries: Novel β-glucosidases with desirable properties, such as high glucose tolerance and strong transglycosylation activity, have been discovered through the screening of metagenomic libraries from compost.[9]

Quantitative Data on Enzymatic Synthesis

The efficiency of β-gentiobiose synthesis is influenced by several factors, including the enzyme source, substrate concentration, temperature, pH, and reaction time. The following tables summarize the quantitative data from various studies to provide a comparative overview.

| Enzyme Source | Substrate (Glucose) Concentration | Temperature (°C) | pH | Reaction Time (h) | Gentiobiose/GnOS Yield | Reference |

| Thermus caldophilus GK24 | 80% (w/w) | 70 | 8.0-9.0 | 72 | 11% of total sugar | [7] |

| Thermotoga sp. KOL6 (TsBgl1) | 1000 g/L | 90 | 6.0 | Not specified | 144.3 g/L | [1][2] |

| Trichoderma viride | 800 g/L | Not specified | Not specified | Not specified | 130 g/L | [1] |

| Prunus dulcis (β-Pd) | 900 g/L | Not specified | Not specified | Not specified | 128 g/L | [1] |

| Compost Metagenome (Td2F2) | 31.3 mM | 75 | 5.5 | Not specified | Products included sophorose, laminaribiose, cellobiose, and gentiobiose | [9] |

Table 1: Comparison of Reaction Conditions and Yields for β-Gentiobiose Synthesis.

| Enzyme | Optimal Temperature (°C) | Optimal pH | Thermostability | Glucose Tolerance (Ki) | Reference |

| Thermotoga sp. KOL6 (TsBgl1) | 80-90 | 6.0 | Half-life of ~5 h at 90°C | 1720 mM | [1][2] |

| Compost Metagenome (Td2F2) | 75 | 5.5 | Stable at < 65°C | Activity enhanced by glucose up to 1000 mM | [9] |

| Thermoascus aurantiacus | Not specified | Acidic | Not specified | Inhibited by glucose (Ki = 0.29 mM) | [10] |

Table 2: Key Properties of Selected β-Glucosidases.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of β-gentiobiose, based on published literature.

General Protocol for Enzymatic Synthesis of β-Gentiobiose

This protocol is a generalized procedure based on common practices in the cited literature. Specific parameters should be optimized for the particular enzyme used.

Materials:

-

D-Glucose (high purity)

-

Purified β-glucosidase with transglycosylation activity

-

Buffer solution (e.g., sodium acetate (B1210297), sodium phosphate, or glycine-NaOH depending on the optimal pH of the enzyme)

-

Deionized water

Procedure:

-

Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 80-1000 g/L) in the appropriate buffer. The high concentration is crucial to shift the reaction equilibrium towards synthesis.

-

Enzyme Addition: Add the purified β-glucosidase to the glucose solution. The optimal enzyme concentration needs to be determined empirically but typically ranges from a few units to several hundred units per gram of substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (see Table 1 and 2 for examples). The reaction vessel should be sealed to prevent evaporation, especially for long incubation times at high temperatures. Gentle agitation may be applied to ensure homogeneity.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals. The formation of gentiobiose and other oligosaccharides can be analyzed by High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired yield is achieved or the reaction reaches equilibrium, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Purification: The resulting mixture will contain gentiobiose, residual glucose, and other disaccharides. Purification of gentiobiose can be achieved using techniques such as size-exclusion chromatography or preparative HPLC.

Protocol for Synthesis using Thermotoga sp. KOL6 β-Glucosidase (TsBgl1)

This protocol is based on the study by Da Silva et al. (2022).[1]

Materials:

-

D-Glucose

-

Recombinant TsBgl1 β-glucosidase

-

Sodium acetate buffer (pH 6.0)

Procedure:

-

Prepare a 1000 g/L glucose solution in sodium acetate buffer (pH 6.0).

-

Add the recombinant TsBgl1 enzyme to the glucose solution.

-

Incubate the reaction mixture at 90°C.

-

Monitor the formation of gentiooligosaccharides (GnOS) using HPLC.

-

Terminate the reaction by heat inactivation.

-

The highest reported yield of GnOS under these conditions was 144.3 g/L.[1][2]

Visualization of the Synthesis Process

The following diagrams, generated using the DOT language, illustrate the workflow of the enzymatic synthesis of β-gentiobiose.

Caption: Workflow of β-gentiobiose synthesis.

Caption: Transglycosylation mechanism of β-glucosidase.

Conclusion

The enzymatic synthesis of β-gentiobiose from glucose using β-glucosidases is a promising and sustainable method for the production of this functional disaccharide. The key to a successful synthesis lies in the selection of an enzyme with high transglycosylation activity and glucose tolerance, as well as the optimization of reaction conditions, particularly maintaining a high substrate concentration. Thermophilic enzymes offer significant advantages for industrial-scale production. Further research in enzyme engineering and the discovery of novel β-glucosidases from diverse microbial sources will continue to enhance the efficiency and economic viability of this biotechnological process. This guide provides a solid foundation for researchers and professionals in drug development to explore and optimize the enzymatic production of β-gentiobiose for various applications.

References

- 1. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gentiobiose - Wikipedia [en.wikipedia.org]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. koreascience.kr [koreascience.kr]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Solubility of β-Gentiobiose

For Researchers, Scientists, and Drug Development Professionals